molecular formula C16H26O B12621652 Hexadeca-5,10,13-trienal CAS No. 919530-85-1

Hexadeca-5,10,13-trienal

Cat. No.: B12621652
CAS No.: 919530-85-1
M. Wt: 234.38 g/mol
InChI Key: CXYDKULTGBVCJB-UHFFFAOYSA-N
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Description

Hexadeca-7,10,13-trienal (IUPAC name: (7Z,10Z,13Z)-hexadeca-7,10,13-trienal) is a 16-carbon unsaturated aldehyde featuring three cis-conjugated double bonds at positions 7, 10, and 13. Its molecular formula is C₁₆H₂₆O, with a molecular weight of 234.38 g/mol . This compound is naturally occurring and has been identified as a significant component (8.45%) in the essential oil extracted from the leaves of Artocarpus heterophyllus Lamk. (jackfruit), where it contributes to the plant's aromatic profile . It is also synthesized for applications in perfumery and marine biology research, particularly in studies involving green algae (Ulva pertusa) .

Properties

CAS No.

919530-85-1

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

hexadeca-5,10,13-trienal

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,6-7,11-12,16H,2,5,8-10,13-15H2,1H3

InChI Key

CXYDKULTGBVCJB-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCCCC=CCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-5,10,13-trienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Hexadeca-5,10,13-trienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The double bonds can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen halides (HX).

Major Products Formed

    Oxidation: Hexadeca-5,10,13-trienoic acid.

    Reduction: Hexadeca-5,10,13-trienol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Nutritional Applications

Research indicates that hexadeca-5,10,13-trienal is found in certain marine algae, such as Ulva lactuca, which are recognized for their health benefits. The compound has been linked to:

  • Antioxidant Properties : this compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly important in preventing chronic diseases related to inflammation and aging .
  • Lipid Metabolism : Studies suggest that compounds like this compound can influence lipid metabolism positively. They may help regulate cholesterol levels and improve overall cardiovascular health by promoting a favorable fatty acid profile .

Pharmaceutical Applications

This compound's bioactive nature makes it a candidate for pharmaceutical development:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. This suggests potential applications in developing anti-inflammatory drugs or supplements aimed at conditions like arthritis or cardiovascular diseases .
  • Cellular Integrity : Research indicates that this compound can enhance cellular integrity and function. This aspect is crucial for developing therapies targeting cellular damage caused by various diseases .

Pest Management

In agricultural contexts, this compound has been studied for its role as a natural pesticide:

  • Pheromone Activity : The compound has been identified as a pheromone in certain insect species. Its application can be utilized in pest management strategies to disrupt mating patterns of pests like Phyllocnistis citrella, thereby reducing crop damage without resorting to synthetic pesticides .

Case Study 1: Nutritional Benefits of Ulva lactuca

A study conducted on Ulva lactuca highlighted the presence of this compound among other bioactive compounds. The research demonstrated that the consumption of this algae could lead to improved lipid profiles in subjects consuming it regularly. The study emphasized the potential for developing functional foods enriched with this compound to promote heart health .

Case Study 2: Pheromone-Based Pest Control

Another study investigated the effectiveness of this compound as a pheromone for managing the citrus leafminer (Phyllocnistis citrella). Field trials showed that traps baited with this compound significantly reduced pest populations compared to control groups without pheromone lures. This case underscores the potential for natural compounds in sustainable agriculture practices .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Nutritional ScienceAntioxidant and lipid metabolismReduces oxidative stress; improves lipid profiles
PharmaceuticalsAnti-inflammatory agentPotential for reducing inflammation markers
Pest ManagementNatural pesticideEffective in disrupting pest mating patterns

Mechanism of Action

The mechanism of action of hexadeca-5,10,13-trienal involves its interaction with specific molecular targets and pathways. For example, it may act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent adducts, which may alter the function of proteins and other macromolecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structure Molecular Weight (g/mol) Key Sources/Applications Notable Properties
Hexadeca-7,10,13-trienal (7Z,10Z,13Z)-C₁₆H₂₆O 234.38 Artocarpus heterophyllus essential oil ; marine algae (Ulva pertusa) Contributes to floral aroma; used in fragrance blending and ecological studies .
(4E,6E,11Z)-Hexadeca-4,6,11-trienal (4E,6E,11Z)-C₁₆H₂₆O 234.38 Promethaea moth (Callosamia) pheromone Retention index (DB-5): ~1961; critical for insect communication .
(10E,12E,14E)-Hexadecatrienal (10E,12E,14E)-C₁₆H₂₆O 234.38 Synthetic standards for pheromone research Retention index (DB-5): 1961; higher polarity due to conjugated dienes .
(E)-10-Hexadecenal Monoene (C₁₆H₃₀O) 238.41 Industrial intermediate; pharmaceutical synthesis Lower retention index (~1810) vs. trienals; reduced bioactivity in insects .
9,12,15-Octadecatrienal C₁₈H₃₀O 266.45 Industrial applications (restrictions apply due to limited safety data) Longer carbon chain reduces volatility; potential use in lipid oxidation studies.

Key Differences

Double Bond Arrangement :

  • Hexadeca-7,10,13-trienal has three isolated cis double bonds, whereas (4E,6E,11Z)-hexadecatrienal features conjugated double bonds at positions 4, 6, and 11. This conjugation increases its retention index by ~145 units compared to hexadecanal .
  • The position of double bonds influences volatility and biological activity. For example, moth pheromones like (4E,6E,11Z)-hexadecatrienal are highly species-specific due to stereochemical precision .

Biological Roles :

  • Hexadeca-7,10,13-trienal is primarily associated with plant essential oils and marine algae, suggesting roles in plant defense or allelopathy .
  • In contrast, (4E,6E,11Z)-hexadecatrienal functions as a sex pheromone in moths, demonstrating the evolutionary adaptation of polyunsaturated aldehydes in insect communication .

Industrial and Synthetic Relevance: Mono-unsaturated aldehydes like (E)-10-hexadecenal are easier to synthesize and are used in pharmaceuticals, while trienals require advanced methods due to stereochemical complexity .

Research Findings

Natural Occurrence and Extraction

  • Hexadeca-7,10,13-trienal was isolated from Artocarpus heterophyllus leaves via steam distillation and GC-MS, constituting 8.45% of the essential oil . Its presence in marine algae (Ulva pertusa) highlights its ecological role in aquatic systems .
  • Comparative studies on moth pheromones revealed that trienals with conjugated double bonds (e.g., 4,6,11 positions) exhibit higher retention indices (~1961) than non-conjugated analogues, aiding in their identification via gas chromatography .

Biological Activity

Hexadeca-5,10,13-trienal is a long-chain unsaturated aldehyde with significant biological activity, particularly in ecological and biochemical contexts. This compound has garnered attention due to its roles in various biological processes, including pheromone signaling in insects and potential health benefits in human applications.

Chemical Structure and Properties

This compound (C16H26O) features three double bonds located at the 5th, 10th, and 13th carbon positions of the chain. Its structure can be represented as follows:

CH3 CH2)4CH=CHCH=CH CH2)3CHO\text{CH}_3-\text{ CH}_2)_{4}-\text{CH}=\text{CH}-\text{CH}=\text{CH}-\text{ CH}_2)_{3}-\text{CHO}

This configuration contributes to its reactivity and biological functions.

1. Pheromone Activity

This compound has been identified as a component of pheromones in various insect species. It plays a crucial role in mating behaviors, serving as an attractant for male moths seeking females. This functionality is vital for reproduction and population control among species such as the cocoa pod borer moth (Conopomorpha cramerella) .

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Antioxidants are critical in neutralizing free radicals and preventing oxidative stress, which can lead to cellular damage and various diseases. The compound's effectiveness as an antioxidant has been supported by studies demonstrating its ability to scavenge free radicals .

3. Health Benefits

Preliminary studies suggest that this compound may have health-related applications due to its influence on lipid metabolism and cellular integrity. It is hypothesized that compounds like this compound can contribute positively to metabolic processes .

Study on Insect Behavior

In a controlled study examining the mating behavior of cocoa pod borer moths, this compound was shown to significantly increase male attraction to female pheromones. The study utilized traps baited with synthetic versions of the compound and recorded a marked increase in male captures compared to control traps without the compound .

Antioxidant Efficacy Assessment

A comparative analysis of this compound's antioxidant activity was conducted using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that the compound exhibited a significant reduction in DPPH absorbance at varying concentrations, suggesting strong free radical scavenging activity .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundThree double bondsPheromone activity; antioxidant properties
Hexadeca-10,12,14-trien-1-olHydroxy group; three double bondsPheromone component for different insects
(Z,Z,Z)-Hexadeca-7,10,13-trienalThree double bondsAntioxidant properties

The comparison highlights the structural similarities and differences that influence their respective biological activities.

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